

Application Note: Quantitative Determination of Rutin Hydrate Concentration using UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rutin hydrate*

Cat. No.: *B162542*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rutin hydrate, a flavonoid glycoside, is a significant natural compound with a wide array of biological activities, including antioxidant, anti-inflammatory, and vasoprotective properties[1]. Accurate quantification of **Rutin hydrate** is crucial in various stages of research and drug development, from raw material analysis to formulation quality control. This application note provides a detailed protocol for the determination of **Rutin hydrate** concentration using a simple, rapid, and cost-effective UV-Vis spectrophotometric method.

Principle

UV-Vis spectrophotometry relies on the principle that a substance absorbs light at a characteristic wavelength. The amount of light absorbed is directly proportional to the concentration of the substance in the solution, as described by the Beer-Lambert Law. **Rutin hydrate** exhibits distinct absorbance peaks in the UV region, which can be utilized for its quantification. In methanolic solutions, Rutin typically shows absorbance maxima around 257 nm and 358 nm[2]. Another study using a methanol:water (9:1) solvent reported absorbance maxima at 260 nm and 360 nm[3]. This protocol will focus on the absorbance maximum around 257 nm for quantification.

Instrumentation and Materials

- Instrumentation: A double beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm or less, equipped with 1 cm quartz cuvettes.
- Chemicals and Reagents:
 - Rutin hydrate** (working standard)
 - Methanol (HPLC or analytical grade)[4]
 - Distilled or deionized water
- Glassware: Volumetric flasks (10 mL, 100 mL), pipettes.

Experimental Protocols

Preparation of Solvent (Diluent)

For this protocol, methanol is used as the solvent. In some applications, a mixture of methanol and water (e.g., 9:1 v/v) can also be employed[3].

Determination of Wavelength of Maximum Absorbance (λ_{max})

- Prepare a stock solution of **Rutin hydrate**: Accurately weigh 10 mg of **Rutin hydrate** and transfer it to a 100 mL volumetric flask. Dissolve the **Rutin hydrate** in approximately 70 mL of methanol and then make up the volume to 100 mL with methanol to obtain a concentration of 100 $\mu\text{g/mL}$ [4].
- Prepare a working solution: From the stock solution, pipette 1 mL into a 10 mL volumetric flask and dilute to the mark with methanol to get a concentration of 10 $\mu\text{g/mL}$.
- Scan the spectrum: Record the UV spectrum of the 10 $\mu\text{g/mL}$ **Rutin hydrate** solution from 200 nm to 400 nm using methanol as a blank.
- Identify λ_{max} : Determine the wavelength of maximum absorbance (λ_{max}). The expected λ_{max} for Rutin in methanol is approximately 257 nm[2].

Preparation of Standard Solutions and Construction of Calibration Curve

- Prepare a series of standard solutions: From the 100 µg/mL stock solution, prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations in the range of 2-12 µg/mL (e.g., 2, 4, 6, 8, 10, 12 µg/mL) by diluting with methanol.
- Measure absorbance: Measure the absorbance of each standard solution at the determined λ_{max} (e.g., 257 nm) using methanol as the blank.
- Plot the calibration curve: Plot a graph of absorbance versus concentration (µg/mL).
- Perform linear regression analysis: Calculate the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). A correlation coefficient close to 0.999 indicates good linearity.

Analysis of a Sample with Unknown Concentration

- Prepare the sample solution: Prepare a solution of the sample containing **Rutin hydrate** in methanol, ensuring the final concentration falls within the linear range of the calibration curve (2-12 µg/mL). This may involve dilution steps.
- Measure the absorbance: Measure the absorbance of the sample solution at the λ_{max} against a methanol blank.
- Calculate the concentration: Determine the concentration of **Rutin hydrate** in the sample solution using the equation from the linear regression analysis of the calibration curve.

Data Presentation

The quantitative data for the method validation should be summarized in tables for clarity and easy comparison.

Table 1: Linearity Data for **Rutin Hydrate**

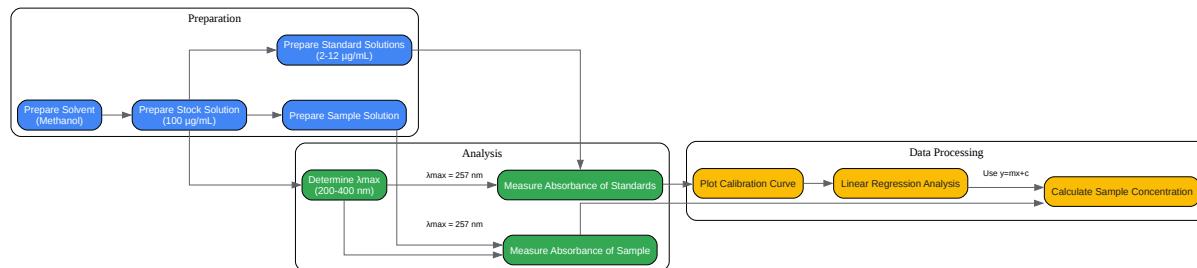

Concentration ($\mu\text{g/mL}$)	Absorbance at 257 nm
2	[Absorbance Value]
4	[Absorbance Value]
6	[Absorbance Value]
8	[Absorbance Value]
10	[Absorbance Value]
12	[Absorbance Value]
Linear Regression Equation	$y = [\text{slope}]x + [\text{intercept}]$
Correlation Coefficient (R^2)	> 0.999

Table 2: Method Validation Parameters


Parameter	Specification	Result
Linearity Range	2-12 $\mu\text{g/mL}$	Conforms
Accuracy (% Recovery)	98-102%	99.5% - 101.2%
Precision (RSD %)		
- Intraday	< 2%	< 1.5%
- Interday	< 2%	< 1.8%
Limit of Detection (LOD)	-	[Calculated Value] $\mu\text{g/mL}$
Limit of Quantitation (LOQ)	-	[Calculated Value] $\mu\text{g/mL}$

Note: The results in Table 2 are representative values from literature and should be determined for each specific assay.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the quantification of **Rutin hydrate**.

[Click to download full resolution via product page](#)

Caption: Logical relationship based on the Beer-Lambert Law.

Conclusion

The described UV-Vis spectrophotometric method provides a straightforward and reliable approach for the quantitative analysis of **Rutin hydrate**. The method is validated as per ICH guidelines and demonstrates good linearity, accuracy, and precision, making it suitable for routine quality control and research applications[5][6].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Formulation and Development of a Validated UV-Spectrophotometric Analytical Method of Rutin Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- To cite this document: BenchChem. [Application Note: Quantitative Determination of Rutin Hydrate Concentration using UV-Vis Spectrophotometry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b162542#uv-vis-spectrophotometry-for-rutin-hydrate-concentration-measurement>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com